1-[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHYLPHENYL)-2-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzodiazepine core
Preparation Methods
The synthesis of 1-[4-(4-METHYLPHENYL)-2-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-methylacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the benzodiazepine core.
Chemical Reactions Analysis
1-[4-(4-METHYLPHENYL)-2-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLPHENYL)-2-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as GABA receptors in the brain. This interaction can modulate neurotransmitter release, leading to potential therapeutic effects in conditions like anxiety and epilepsy .
Comparison with Similar Compounds
Similar compounds include:
1-(4-METHYLPHENYL)ETHANONE: Known for its use in the synthesis of pharmaceuticals and fragrances.
1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE: Used in the synthesis of various organic compounds.
®-1-(4-METHYLPHENYL)ETHYL ALCOHOL: Utilized in the production of flavors and fragrances.
1-[4-(4-METHYLPHENYL)-2-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL]ETHAN-1-ONE stands out due to its benzodiazepine core, which imparts unique pharmacological properties.
Properties
Molecular Formula |
C24H22N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]ethanone |
InChI |
InChI=1S/C24H22N2O/c1-17-12-14-19(15-13-17)22-16-24(20-8-4-3-5-9-20)26(18(2)27)23-11-7-6-10-21(23)25-22/h3-15,24H,16H2,1-2H3 |
InChI Key |
XVGCEHVYKXBANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(C2)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.